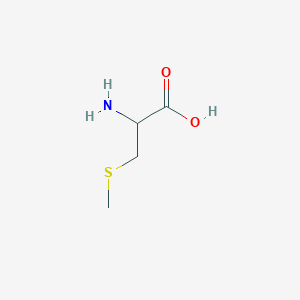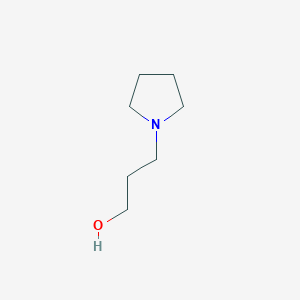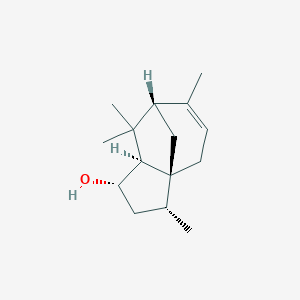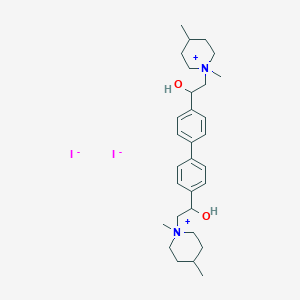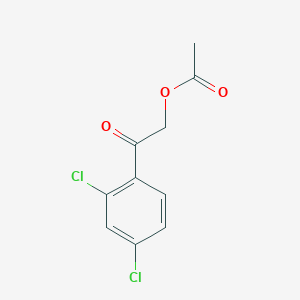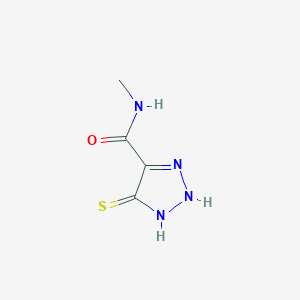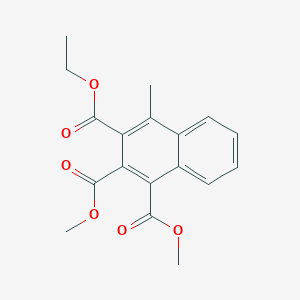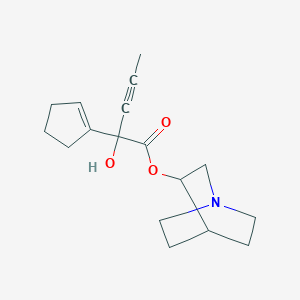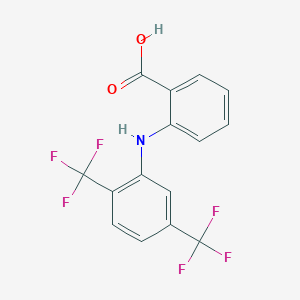
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- is a chemical compound with various scientific research applications. It is commonly used in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as carbonic anhydrase and acetylcholinesterase, and an activator of GABA receptors. These actions result in various biochemical and physiological effects, including the reduction of inflammation and the promotion of relaxation.
Biochemische Und Physiologische Effekte
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has shown various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which may have potential therapeutic applications in the treatment of inflammatory diseases. It has also been shown to promote relaxation in animal models, which may have potential therapeutic applications in the treatment of anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has several advantages and limitations for lab experiments. One advantage is its ability to inhibit enzymes, which makes it a useful tool for studying enzyme activity. Another advantage is its ability to activate GABA receptors, which makes it a useful tool for studying the effects of GABA receptor activation. One limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-. One direction is the further investigation of its potential therapeutic applications, including the treatment of inflammatory diseases, anxiety, and sleep disorders. Another direction is the further investigation of its mechanism of action, which may lead to the development of new drugs and therapies. Additionally, the synthesis of new derivatives of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- may lead to the discovery of new compounds with even greater potential for scientific research applications.
Synthesemethoden
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- can be synthesized using various methods. One of the most common methods is the reaction between anthranilic acid and hexafluoroacetone in the presence of a strong acid catalyst. Another method involves the reaction between anthranilic acid and 2,5-dichlorohexafluoroxylene in the presence of a base catalyst. Both methods result in the formation of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has various scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also shown promising results in biochemical and physiological studies, including the inhibition of enzymes, such as carbonic anhydrase and acetylcholinesterase, and the activation of GABA receptors.
Eigenschaften
CAS-Nummer |
102583-96-0 |
|---|---|
Produktname |
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- |
Molekularformel |
C15H9F6NO2 |
Molekulargewicht |
349.23 g/mol |
IUPAC-Name |
2-[2,5-bis(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-6-10(15(19,20)21)12(7-8)22-11-4-2-1-3-9(11)13(23)24/h1-7,22H,(H,23,24) |
InChI-Schlüssel |
QDYFUXCKCBIGFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Andere CAS-Nummern |
102583-96-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




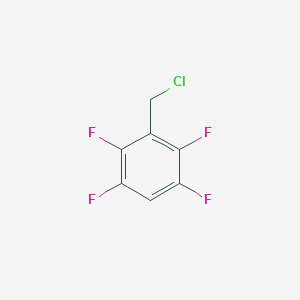
![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)

